molecular formula C13H13NO3 B11877273 2-Acetyl-1-methyl-3-indolyl acetate CAS No. 61153-69-3

2-Acetyl-1-methyl-3-indolyl acetate

Cat. No.: B11877273
CAS No.: 61153-69-3
M. Wt: 231.25 g/mol
InChI Key: DRJBJVNRXMVNJR-UHFFFAOYSA-N
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Description

2-Acetyl-1-methyl-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced forms of the indole compound.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-methyl-1H-indol-3-yl acetate stands out due to its unique acetyl and methyl substitutions on the indole ring, which confer distinct chemical and biological properties.

Biological Activity

2-Acetyl-1-methyl-3-indolyl acetate (CAS No. 61153-69-3) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and potential applications in pharmaceuticals.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • IUPAC Name : (2-acetyl-1-methylindol-3-yl) acetate
  • Structure : The compound features an acetyl group at the 2-position and a methyl group at the 1-position of the indole ring.
PropertyValue
CAS No.61153-69-3
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
IUPAC Name(2-acetyl-1-methylindol-3-yl) acetate
InChI KeyDRJBJVNRXMVNJR-UHFFFAOYSA-N

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves interaction with microtubule dynamics, which is crucial for cell division.

Antiviral Properties

Preliminary investigations suggest potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in various models, indicating potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways:

  • Tubulin Interaction : The compound binds to tubulin, disrupting microtubule formation and leading to mitotic arrest.
  • Signal Transduction Pathways : It may also influence signaling pathways associated with cell survival and apoptosis.

Case Studies

  • Anticancer Study :
    • A study published in ACS Omega investigated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong anticancer potential .
  • Inflammation Model :
    • In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other indole derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(1H-indol-3-yl)acetateMethyl group at C1Lacks acetyl functionality
3-AcetylindoleAcetyl group at C3Different position of acetyl group
2-AcetylindoleAcetyl group at C2Similarity in acetyl positioning

The combination of functional groups and their positions on the indole ring enhances the biological activity of this compound compared to its analogs.

Applications in Research and Industry

Due to its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Organic Synthesis : Its unique structure makes it a valuable building block for synthesizing more complex indole derivatives.

Properties

CAS No.

61153-69-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-acetyl-1-methylindol-3-yl) acetate

InChI

InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3

InChI Key

DRJBJVNRXMVNJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C

Origin of Product

United States

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